molecular formula (NH4)2MoO4<br>H8MoN2O4 B1670391 Diammonium molybdate CAS No. 13106-76-8

Diammonium molybdate

Cat. No. B1670391
CAS RN: 13106-76-8
M. Wt: 196 g/mol
InChI Key: APUPEJJSWDHEBO-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05273726

Procedure details

In one example, the source of molybdenum was acid-washed technical grade MoO3. A series of tests was run in each of which 60 grams of MoO3 was digested in 200 ml NH4OH in a 600 ml pressure reactor to form ammonium molybdate solution. Digestion times varied between one and three hours and digestion temperatures varied between 40° and 80° C. Magnesium was added in the form of 2M MG(NO3)2 6H2O and the amount added varied between 1 ml and 3.8 ml. The molarity of the NH4OH varied between 4.46 (which gave a pH of 9.0) and 6.40 (which gave a pH of 9.8). The ammonium molybdate was then cooled to 30° C. and filtered to remove the precipitate. Magnesium was then removed from the ammonium molybdate solution by ion exchange, as disclosed in U.S. Pat. No. 4,702,895. The solution was then evaporated to dryness to form ammonium dimolybdate (ADM) crystals. The ADM was then fired at 500° C. to form MoO3 for analysis to determine Al content. In all cases Al content was less than 18 ppm. At pH of 9.8 and at 0.04 mole Mg per liter, Al content was only 3 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MG(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
MG(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Digestion times varied between one and three hours and digestion temperatures
CUSTOM
Type
CUSTOM
Details
varied between 40° and 80° C
ADDITION
Type
ADDITION
Details
the amount added
CUSTOM
Type
CUSTOM
Details
gave a pH of 9.0) and 6.40 (which
CUSTOM
Type
CUSTOM
Details
gave a pH of 9.8)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CUSTOM
Type
CUSTOM
Details
Magnesium was then removed from the ammonium molybdate solution by ion exchange
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05273726

Procedure details

In one example, the source of molybdenum was acid-washed technical grade MoO3. A series of tests was run in each of which 60 grams of MoO3 was digested in 200 ml NH4OH in a 600 ml pressure reactor to form ammonium molybdate solution. Digestion times varied between one and three hours and digestion temperatures varied between 40° and 80° C. Magnesium was added in the form of 2M MG(NO3)2 6H2O and the amount added varied between 1 ml and 3.8 ml. The molarity of the NH4OH varied between 4.46 (which gave a pH of 9.0) and 6.40 (which gave a pH of 9.8). The ammonium molybdate was then cooled to 30° C. and filtered to remove the precipitate. Magnesium was then removed from the ammonium molybdate solution by ion exchange, as disclosed in U.S. Pat. No. 4,702,895. The solution was then evaporated to dryness to form ammonium dimolybdate (ADM) crystals. The ADM was then fired at 500° C. to form MoO3 for analysis to determine Al content. In all cases Al content was less than 18 ppm. At pH of 9.8 and at 0.04 mole Mg per liter, Al content was only 3 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MG(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
MG(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Digestion times varied between one and three hours and digestion temperatures
CUSTOM
Type
CUSTOM
Details
varied between 40° and 80° C
ADDITION
Type
ADDITION
Details
the amount added
CUSTOM
Type
CUSTOM
Details
gave a pH of 9.0) and 6.40 (which
CUSTOM
Type
CUSTOM
Details
gave a pH of 9.8)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CUSTOM
Type
CUSTOM
Details
Magnesium was then removed from the ammonium molybdate solution by ion exchange
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05273726

Procedure details

In one example, the source of molybdenum was acid-washed technical grade MoO3. A series of tests was run in each of which 60 grams of MoO3 was digested in 200 ml NH4OH in a 600 ml pressure reactor to form ammonium molybdate solution. Digestion times varied between one and three hours and digestion temperatures varied between 40° and 80° C. Magnesium was added in the form of 2M MG(NO3)2 6H2O and the amount added varied between 1 ml and 3.8 ml. The molarity of the NH4OH varied between 4.46 (which gave a pH of 9.0) and 6.40 (which gave a pH of 9.8). The ammonium molybdate was then cooled to 30° C. and filtered to remove the precipitate. Magnesium was then removed from the ammonium molybdate solution by ion exchange, as disclosed in U.S. Pat. No. 4,702,895. The solution was then evaporated to dryness to form ammonium dimolybdate (ADM) crystals. The ADM was then fired at 500° C. to form MoO3 for analysis to determine Al content. In all cases Al content was less than 18 ppm. At pH of 9.8 and at 0.04 mole Mg per liter, Al content was only 3 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MG(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[NH4+:2].[NH4+].[O-:4][Mo:5]([O-:8])(=[O:7])=[O:6]>>[NH4+:2].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4].[O-:7][Mo:5]([O-:8])(=[O:6])=[O:4] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
MG(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Digestion times varied between one and three hours and digestion temperatures
CUSTOM
Type
CUSTOM
Details
varied between 40° and 80° C
ADDITION
Type
ADDITION
Details
the amount added
CUSTOM
Type
CUSTOM
Details
gave a pH of 9.0) and 6.40 (which
CUSTOM
Type
CUSTOM
Details
gave a pH of 9.8)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CUSTOM
Type
CUSTOM
Details
Magnesium was then removed from the ammonium molybdate solution by ion exchange
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.